2-tetradec-9-ynoxyoxane
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Overview
Description
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is characterized by the presence of a long alkyne chain attached to the tetrahydropyran ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- can be achieved through various methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives . Additionally, lanthanide triflates can catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes to produce tetrahydropyrans .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalysts such as silver (I) triflate or copper (I)-Xantphos systems for the intramolecular hydroalkoxylation of terminal alkenes . These methods provide high yields and are suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or organolithium reagents are often used.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug development . Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure with a shorter alkyne chain.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of an alkyne.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Features a boronic acid group attached to the tetrahydropyran ring.
Uniqueness
2H-Pyran, tetrahydro-2-(9-tetradecyn-1-yloxy)- is unique due to its long alkyne chain, which imparts distinct chemical reactivity and potential for diverse applications in synthetic chemistry and drug development.
Properties
CAS No. |
19754-59-7 |
---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-tetradec-9-ynoxyoxane |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-4,7-18H2,1H3 |
InChI Key |
XVYMXOGWTFACKK-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCCCC#CCCCCCCCCOC1CCCCO1 |
19754-59-7 | |
Synonyms |
Tetrahydro-2-(9-tetradecynyloxy)-2H-pyran |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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